1-Phenyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of dihydroquinolines. It possesses significant biological activity and is of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a quinoline ring system, which is known for its diverse pharmacological properties.
This compound can be synthesized through various chemical methods, often involving the rearrangement of simpler precursors or through cyclization reactions. It falls under the classification of nitrogen-containing heterocycles, specifically quinolines, which are characterized by their fused aromatic rings containing nitrogen atoms.
1-Phenyl-3,4-dihydroquinolin-2(1H)-one can be synthesized using several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications to achieve desired derivatives.
The molecular formula for 1-Phenyl-3,4-dihydroquinolin-2(1H)-one is , indicating it contains 13 carbon atoms, 11 hydrogen atoms, and one nitrogen atom. The compound features a fused ring system typical of quinolines:
The structure includes a phenyl group attached to the nitrogen-containing quinoline framework, contributing to its unique chemical properties and biological activity.
The reactivity of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one allows it to participate in various chemical transformations:
These reactions underline the compound's utility in synthetic organic chemistry and its potential for generating diverse derivatives with varied properties.
The biological activity of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one is attributed to its interaction with specific enzymes and receptors in biological systems:
Such mechanisms highlight the therapeutic potential of this compound in treating neurological disorders.
The physical properties of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one include:
Chemical properties include:
These properties are essential for practical applications in pharmaceutical formulations.
1-Phenyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
The Povarov reaction stands as the most efficient and atom-economical method for constructing the 1-phenyl-3,4-dihydroquinolin-2(1H)-one framework. This formal [4+2] cycloaddition reaction strategically assembles three components: aniline derivatives, aldehydes, and activated olefins, into complex heterocyclic structures in a single synthetic operation. The reaction mechanism proceeds through a sequence involving imine formation, followed by an inverse electron-demand hetero-Diels-Alder reaction with the dienophile, culminating in cyclization to yield tetrahydroquinoline derivatives that can be oxidized to the target dihydroquinolinones [9].
Recent advances have significantly refined the stereochemical outcomes of this transformation. The intramolecular variant has proven particularly valuable for constructing polycyclic systems incorporating the 1-phenyl-3,4-dihydroquinolin-2(1H)-one motif. When employing ortho-allyl-substituted anilines 18 and aliphatic aldehydes such as 3,3-dimethylcitronellal 14, Lewis acid catalysis (SnCl₄, 10 mol%) promotes cyclization with exceptional trans-diastereoselectivity (>99:1 dr), yielding octahydroacridine derivatives 21 through a transition state that maximizes steric minimization (Scheme 1). The stereochemical outcome is rationalized by preferential approach of the dienophile to the Re-face of the iminium ion, governed by the existing chiral center in citronellal-derived substrates [9] [3].
Table 1: Catalyst and Substrate Effects in Povarov Cyclizations for Quinoline Synthesis
Catalyst System | Aniline Component | Aldehyde Component | Yield (%) | diastereoselectivity (trans:cis) |
---|---|---|---|---|
SnCl₄ (10 mol%) | 2-Methylaniline | Citronellal | 91 | 99:1 |
BF₃·OEt₂ | 4-Methoxyaniline | Benzaldehyde | 85 | 90:10 |
ChCl-ZnCl₂ (DES) | p-Toluidine | trans-Methylisoeugenol | 79 | >95:5 (cis-configuration) |
Yb(OTf)₃ | 2-Vinylaniline | p-Nitrobenzaldehyde | 88 | - |
Molecular sieves | 4-Nitroaniline | Citronellal | 65 | 85:15 |
The diastereoselectivity exhibits notable dependence on substrate structure. Aldehydes with α-substituents demonstrate enhanced stereoselectivity due to increased steric differentiation between competing transition states. Molecular sieves offer a metal-free alternative activation method, particularly effective for electron-deficient anilines that resist conventional iminium ion formation. For example, 4-nitroaniline undergoes cyclization using molecular sieve beads to provide trans-octahydroacridines 28 and 29 in moderate yields (65%) and good diastereoselectivity (85:15) without requiring Lewis acid catalysts [9].
The Povarov approach has been successfully adapted for synthesizing 3,6-dimethyl-2-phenyltetrahydroquinoline precursors that are subsequently N-acylated to access target structures. This methodology demonstrates exceptional versatility in generating structural diversity at C4 through variation of the aldehyde component, while substituents on the aniline ring allow functionalization of the benzo-fused ring system [3].
Asymmetric hydrogenation technologies provide the most direct route to enantioenriched 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives bearing stereogenic centers at C4. These methodologies typically employ chiral transition metal complexes that discriminate between prochiral faces of imine or enamine precursors through precisely designed ligand-substrate interactions. Iridium catalysts bearing chiral diphosphine ligands have demonstrated particular effectiveness for these transformations [2] [6].
The catalytic system comprising iridium complexes with Josiphos ligands (e.g., 3) achieves remarkable efficiency in the asymmetric hydrogenation (AH) of 1-aryl-3,4-dihydroisoquinolines, a closely related scaffold to the target quinolinones. Under optimized conditions (H₂ pressure: 50 bar; additive: HBr), these transformations proceed with exceptional enantioselectivity (up to 99% ee) and unprecedented catalyst turnover numbers (TON up to 4000). The catalytic efficiency is demonstrated in the gram-scale synthesis of intermediates for Solifenacin, a pharmaceutical agent containing the tetrahydroisoquinoline core structure (Figure 1). The additive HBr plays a crucial role in catalyst activation, likely through protonation of the substrate and generation of a highly reactive iminium species that coordinates effectively to the chiral iridium complex [2].
Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation
Catalyst System | Substrate Class | Conversion (%) | ee (%) | Special Conditions |
---|---|---|---|---|
Ir-(R)-SegPhos/I₂ | N-Alkyl THIQs | >95 | 96 | THF, 50°C |
Ir-(R)-Josiphos/HBr | 1-Aryl DIQs | >99 | 99 | 50 bar H₂ |
Ru-(R,R)-Ts-DENEB | 3-Arylindanones | 56 | 99 (cis) | HCO₂H/Et₃N (5:2), 23°C |
Ir-(R)-f-BINAPHANE | α-Arylfuryl imines | 90 | 82 | 10 bar H₂, CH₂Cl₂ |
Ir-(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | 95 | 97 | Additive-free, 50 bar H₂ |
Alternative approaches to stereocontrol include asymmetric transfer hydrogenation (ATH) with kinetic resolution. Using commercially available (R,R)- or (S,S)-Ts-DENEB ruthenium catalysts (C3) and formic acid-triethylamine (5:2) as hydrogen source, racemic 3-arylindanones undergo selective reduction at ambient temperature (23°C). This process simultaneously generates enantioenriched cis-3-arylindanols (99% ee) and unreacted ketones (99% ee) in near-equimolar quantities. The transformation demonstrates that the nature of the 3-substituent governs proton lability at C3, determining whether dynamic kinetic resolution (DKR) or standard kinetic resolution predominates. For substrates lacking the dual activation necessary for rapid racemization, the KR pathway prevails, enabling access to both chiral reduced products and enantiopure starting materials [6].
The Ir/ZhaoPhos catalytic system facilitates a one-pot deprotection/intramolecular asymmetric reductive amination sequence that generates chiral tetrahydroquinolines and tetrahydroisoquinolines in excellent enantiomeric excess (Figure 5). This methodology avoids the need for pre-formed imine substrates, utilizing instead N-Boc-protected amino ketones that undergo in situ deprotection and cyclization under hydrogenation conditions [2].
Hybridization strategies have emerged as powerful tools for enhancing the biological profile of 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives by incorporating pharmacophoric elements from known bioactive molecules. These approaches typically involve covalent linkage of the dihydroquinolinone core to privileged heterocyclic systems through flexible spacers or rigid fusion, creating multi-target-directed ligands with potentially synergistic activities [1] [5].
The conceptual framework for hybridization draws inspiration from clinically established molecular frameworks. For instance, the design of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC) derivatives integrates structural elements from the acetylcholinesterase inhibitor donepezil (benzylpiperidine moiety) and the MAO inhibitor moclobemide (carboxamide functionality). This hybrid approach yielded compounds with dual inhibitory activity against monoamine oxidases (MAO-A/B) and butyrylcholinesterase (BChE), validated through enzymatic assays showing IC₅₀ values in the low micromolar range (1.38-2.48 μM for MAO-A inhibition) [1].
Quinolinone-thiazole hybrids represent another significant advancement in structural diversification. These compounds are synthesized through sequential N-alkylation and heterocyclization reactions, beginning with 6-substituted-4-hydroxyquinolin-2(1H)-ones (Ia-Id). Chloroacetylation at the nitrogen position provides intermediates IIa-IId, which subsequently undergo Hantzsch thiazole synthesis with thioureas or thioamides. The resulting 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives (IIIa-IIId(1-3)) demonstrate potent anticancer activity against breast (MDA-MB) and lung (A549) cancer cell lines, with IC₅₀ values as low as 346.12 μg/mL, comparable to the reference drug erlotinib [5].
Table 3: Hybrid Derivatives of 1-Phenyl-3,4-dihydroquinolin-2(1H)-one and Their Biological Targets
Hybrid Structure | Linked Pharmacophore | Biological Target | Key Activity Findings |
---|---|---|---|
1-(2-Benzylthiazol-4-yl)-DIQ-2-one | Thiazole | EGFR tyrosine kinase | IC₅₀ = 346 μg/mL (A549 cells) |
N-Benzyl-1-phenyl-DHIQ-2(1H)-carboxamide | Donepezil fragment | MAO-A/MAO-B, BChE | IC₅₀ = 1.38 μM (MAO-A) |
DIQ-Coumarin-1,2,3-triazole | Coumarin-triazole | Mycobacterium tuberculosis | MIC = 1.6 μg/mL |
Furan-2-carboxamide-THQ | Furanamide | Anti-inflammatory targets | Inhibits LPS-induced mediators |
3-Pyridinyl amide-THQ (Nicainoprol analog) | Nicotinamide | Cardiovascular system | Antiarrhythmic activity |
Coumarin-moored triazole hybrids expand the structural diversity further, particularly for antimicrobial applications. These compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 7-propargyloxy-3,4-dihydroquinolin-2(1H)-one and substituted 4-azidomethyl coumarins. The resulting triazole-linked hybrids demonstrate potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL, comparable to first-line anti-TB drugs. Molecular docking studies indicate that these compounds likely exert their activity through inhibition of DNA gyrase, a validated antibacterial target [8].
The adoption of green chemistry principles in synthesizing 1-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives has gained substantial momentum, with deep eutectic solvents (DES) emerging as environmentally benign reaction media that enhance both efficiency and sustainability. DES are typically formed through hydrogen-bonding interactions between hydrogen bond donors (HBD) and acceptors (HBA), creating mixtures with significantly depressed melting points compared to their individual components. These solvents offer advantages including biodegradability, low toxicity, negligible vapor pressure, and the ability to be derived from renewable resources [3] [9].
The choline chloride-zinc chloride eutectic mixture (ChCl-ZnCl₂, molar ratio 1:2) has demonstrated exceptional efficacy in promoting the three-component Povarov reaction. This DES system functions as both solvent and Lewis acid catalyst, facilitating the condensation of p-toluidine (1), benzaldehyde (3), and trans-methylisoeugenol (2) as the activated olefin component. Under optimized conditions, the reaction proceeds efficiently at 80°C, yielding the 2,4-diaryl-3-methyltetrahydroquinoline intermediate 4 in 79% yield within 3 hours. The product exhibits exclusive cis-stereochemistry (2e,3e,4e) with equatorial orientation of all substituents, as confirmed by NMR coupling constants (³J₃-H₄-H = 11.6 Hz) [3].
The DES system offers multiple advantages beyond traditional solvents:
Post-cyclization functionalization under green conditions includes N-acylation using 2-furoyl chloride (5) in dichloromethane, providing crystalline N-(2-furoyl)-tetrahydroquinoline derivatives 6 in excellent yields (92%). This stepwise approach demonstrates the compatibility of DES-synthesized intermediates with conventional organic transformations, enabling efficient access to structurally diverse derivatives [3].
Alternative green approaches include aqueous micellar catalysis and solvent-free mechanochemical synthesis, though these remain less extensively developed for the quinolinone scaffold. Life cycle assessment studies indicate that DES-based protocols significantly reduce the overall environmental footprint compared to traditional methods, primarily through elimination of volatile organic solvents and reduced catalyst loading. The development of fully integrated DES-based processes—from Povarov cyclization to final functionalization—represents an important frontier in sustainable heterocyclic chemistry [3] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: